Clomipramine N-Oxide Clomipramine N-Oxide Clomipramine N-Oxide is a metabolite of Clomipramine.
Brand Name: Vulcanchem
CAS No.: 14171-67-6
VCID: VC0195740
InChI: InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
SMILES: C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-]
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.85

Clomipramine N-Oxide

CAS No.: 14171-67-6

Cat. No.: VC0195740

Molecular Formula: C19H23ClN2O

Molecular Weight: 330.85

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clomipramine N-Oxide - 14171-67-6

Specification

CAS No. 14171-67-6
Molecular Formula C19H23ClN2O
Molecular Weight 330.85
IUPAC Name 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
SMILES C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-]
Appearance Off-White to Pale Beige Solid
Melting Point 86-89°C

Introduction

Chemical Structure and Properties

Clomipramine N-oxide has distinct chemical and physical properties that differentiate it from its parent compound clomipramine. The addition of an oxygen atom through N-oxidation creates significant changes in the molecule's behavior and characteristics.

Structural Composition

Clomipramine N-oxide maintains the tricyclic structure of its parent compound with the addition of an oxygen atom bound to the nitrogen of the dimethylamine group . This structural modification significantly alters its physicochemical properties compared to clomipramine.

Chemical Identifiers and Properties

The compound can be identified through various chemical descriptors as outlined in the table below:

PropertyValue
Chemical FormulaC19H23ClN2O
Average Molecular Weight330.852 g/mol
Monoisotopic Mass330.149891075
CAS Number14171-67-6
UNII2HU39OEA67
InChI KeyARNOTLDVJSFYBP-UHFFFAOYSA-N

Structural Representations

Clomipramine N-oxide can be represented using various chemical notation systems that provide insights into its molecular structure:

Notation SystemRepresentation
SMILESCN(C)(=O)CCCN1C2=CC=CC=C2CCC2=C1C=C(Cl)C=C2
IUPAC Name3-{14-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}-N,N-dimethylpropanamine oxide
Alternative IUPAC Name3-Chloro-10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine N-Oxide

Metabolic Pathway

Clomipramine N-oxide is one of several metabolites formed during the biotransformation of clomipramine in the human body. Understanding its position in the metabolic pathway provides insights into the pharmacokinetics of the parent drug.

Formation Mechanism

Clomipramine N-oxide is formed through the N-oxidation of clomipramine . This metabolic process is one of several pathways through which clomipramine is biotransformed in the body. The N-oxidation reaction involves the addition of an oxygen atom to the tertiary amine nitrogen of the dimethylamine group in clomipramine .

Metabolic Context

The metabolism of clomipramine involves several pathways, with N-oxidation being one of them:

  • N-demethylation of clomipramine via CYP2C19, 3A4, and 1A2, forming desmethylclomipramine

  • 8-hydroxylation, forming 8-hydroxyclomipramine

  • 2-hydroxylation, forming 2-hydroxyclomipramine

  • N-oxidation, forming clomipramine N-oxide

Desmethylclomipramine, the primary active metabolite, undergoes further metabolism to form additional compounds . The comprehensive metabolic pathway includes glucuronide conjugates of these metabolites as well .

Analytical Characterization

The identification and quantification of clomipramine N-oxide in biological samples require sophisticated analytical techniques. Various spectroscopic and chromatographic methods provide valuable data for its characterization.

Mass Spectrometry Data

Mass spectrometry is a crucial analytical technique for identifying and characterizing clomipramine N-oxide. The predicted collision cross-section data provides valuable information for analytical scientists:

Adductm/zPredicted CCS (Ų)
[M+H]+331.15718180.1
[M+Na]+353.13912194.2
[M+NH4]+348.18372189.2
[M+K]+369.11306187.7
[M-H]-329.14262184.9
[M+Na-2H]-351.12457186.2
[M]+330.14935184.1
[M]-330.15045184.1

This collision cross-section data is valuable for analytical method development and identification of the compound in complex biological matrices .

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